![molecular formula C7H7BrClNO2 B2783503 2-amino-6-bromobenzoic acid HCl CAS No. 268566-21-8](/img/structure/B2783503.png)
2-amino-6-bromobenzoic acid HCl
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Description
2-Amino-6-bromobenzoic acid HCl is a chemical compound with the empirical formula C7H6BrNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves reactions such as condensation with aminoquinolines and palladium (II)-catalyzed C–H activation . The reaction mixture is usually stirred for a certain period, then cooled, and acidified to a specific pH with HCl .Molecular Structure Analysis
The molecular weight of this compound is 252.49 . Its InChI code is 1S/C7H6BrNO2.ClH/c8-4-2-1-3-5 (9)6 (4)7 (10)11;/h1-3H,9H2, (H,10,11);1H .Chemical Reactions Analysis
The chemical reactions involving this compound or similar compounds can be complex. For instance, amines can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 252.49 . The compound is white to cream to brown in color .Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The organoboron reagents used in this process are generally environmentally benign and readily prepared .
Mode of Action
In the context of the suzuki–miyaura coupling reaction, the organoboron reagents rapidly transmetalate with palladium (ii) complexes . This suggests that 2-amino-6-bromobenzoic acid HCl may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its use in the suzuki–miyaura coupling reaction, it’s plausible that it plays a role in the formation of carbon–carbon bonds .
Result of Action
Its role in the suzuki–miyaura coupling reaction suggests that it contributes to the formation of carbon–carbon bonds .
Action Environment
It’s known that the compound should be stored in a dark place, sealed, and at room temperature .
properties
IUPAC Name |
2-amino-6-bromobenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,9H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGBDUKABFDVOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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